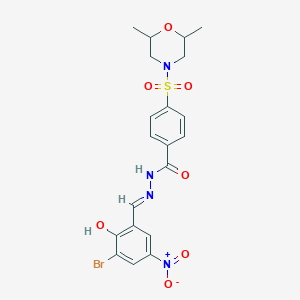
(E)-N'-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide
描述
(E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a benzylidene group, a bromine atom, a nitro group, and a morpholino sulfonyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
属性
IUPAC Name |
N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O7S/c1-12-10-24(11-13(2)32-12)33(30,31)17-5-3-14(4-6-17)20(27)23-22-9-15-7-16(25(28)29)8-18(21)19(15)26/h3-9,12-13,26H,10-11H2,1-2H3,(H,23,27)/b22-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFYTQOYPDKKTN-LSFURLLWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide typically involves a multi-step process:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 3-bromo-2-hydroxy-5-nitrobenzaldehyde with hydrazine to form the corresponding benzylidene hydrazone.
Sulfonylation: The benzylidene hydrazone is then reacted with 4-((2,6-dimethylmorpholino)sulfonyl)benzoyl chloride under basic conditions to introduce the sulfonyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
(E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-bromo-2-oxo-5-nitrobenzylidene derivatives.
Reduction: Formation of 3-bromo-2-hydroxy-5-aminobenzylidene derivatives.
Substitution: Formation of 3-substituted-2-hydroxy-5-nitrobenzylidene derivatives.
科学研究应用
(E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
作用机制
The mechanism of action of (E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
(E)-N’-(3-bromo-2-hydroxybenzylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide: Lacks the nitro group, which may affect its reactivity and biological activity.
(E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((morpholino)sulfonyl)benzohydrazide: Lacks the dimethyl groups on the morpholino ring, potentially altering its chemical properties.
Uniqueness
The presence of the nitro group and the dimethylmorpholino sulfonyl group in (E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


